molecular formula C12H9BrO2 B1270613 5-(2-Bromo-4-methylphenyl)-2-furaldehyde CAS No. 359810-48-3

5-(2-Bromo-4-methylphenyl)-2-furaldehyde

Cat. No.: B1270613
CAS No.: 359810-48-3
M. Wt: 265.1 g/mol
InChI Key: JRJUEVPOZMWWNK-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-methylphenyl)-2-furaldehyde is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Natural Compounds and Derivatives

5-(2-Bromo-4-methylphenyl)-2-furaldehyde and its derivatives play a significant role in the synthesis of natural compounds. For instance, researchers have successfully synthesized natural diarylheptanoids starting from 2-furaldehyde, a compound closely related to this compound. These natural products were obtained through various synthesis techniques, including Wittig reactions and Friedel-Crafts acylation, demonstrating the versatility of furan-derived aldehydes in synthetic organic chemistry (Secinti & SeÇen, 2015).

Development of Novel Chemical Synthesis Methods

Innovative methods for synthesizing furan derivatives have been explored, highlighting the potential of this compound in chemical research. For example, researchers have discovered new synthetic routes for 5-substituted 2-furaldehydes, utilizing palladium-catalyzed cross-coupling reactions. These methods have opened doors for the synthesis of various furan derivatives under mild conditions, illustrating the utility of furan compounds in organic synthesis (Kim & Rieke, 2013).

Applications in Organic Electronics

Furan derivatives, similar to this compound, are also important in the field of organic electronics. Researchers have developed methods for functionalizing thiophene-containing moieties, commonly found in organic electronic materials, by direct coupling with furan derivatives. This approach has led to the creation of novel compounds with useful electronic properties, thereby contributing to advances in organic electronic materials (Kainulainen & Heiskanen, 2016).

Exploration of Anticancer Activities

Remarkably, compounds synthesized from furan derivatives, including those structurally related to this compound, have shown potential in cancer research. A study demonstrated the synthesis of a bismuth-containing complex using 5-bromo-2-furaldehyde, which effectively inhibited the proliferation and migration of lung cancer cells. This finding suggests that furan-based compounds could be viable candidates in developing new anticancer therapies (Ouyang et al., 2016).

Properties

IUPAC Name

5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJUEVPOZMWWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358068
Record name 5-(2-Bromo-4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359810-48-3
Record name 5-(2-Bromo-4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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